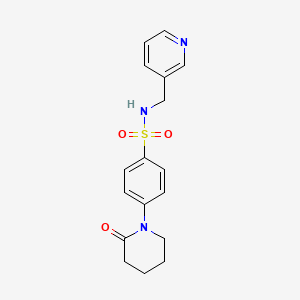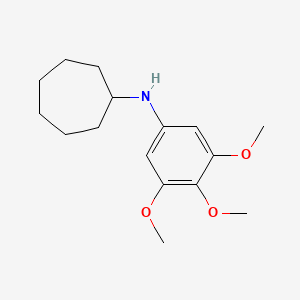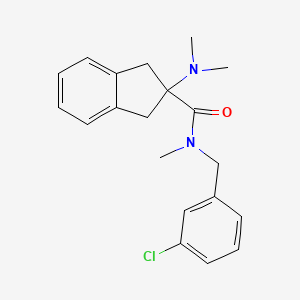
2-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)acetamide, also known as MEPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. MEPA belongs to the family of piperazine derivatives and has been studied for its effects on the central nervous system and its potential use as a treatment for various neurological disorders.
作用機序
The exact mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed that the compound acts on the GABAergic system, which is involved in the regulation of anxiety and sleep. This compound is thought to enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmitter's effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been shown to reduce anxiety and increase sleep time in animal models. This compound has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
実験室実験の利点と制限
One advantage of using 2-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)acetamide in lab experiments is that it is readily available and relatively easy to synthesize. The compound has also been well studied, making it a useful tool for investigating the effects of GABAergic drugs on the central nervous system. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several areas of future research that could be pursued with 2-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)acetamide. One potential direction is to investigate the compound's effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Another area of research could focus on the development of more potent and selective GABAergic drugs based on the structure of this compound. Finally, the potential therapeutic applications of this compound in the treatment of neurological disorders could be further explored through preclinical and clinical trials.
合成法
The synthesis of 2-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylacetophenone with ethyl piperazine in the presence of acetic anhydride. The resulting product is then purified using recrystallization techniques. The synthesis of this compound has been well documented in the scientific literature, and the compound is readily available for research purposes.
科学的研究の応用
2-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been investigated for its potential therapeutic properties in a variety of scientific studies. One area of research has focused on the compound's effects on the central nervous system. Studies have shown that this compound has anxiolytic and sedative properties, making it a potential treatment for anxiety disorders and insomnia.
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-17-8-10-18(11-9-17)12-15(19)16-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPNSUHCHYSIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate](/img/structure/B5163361.png)
![5-[4-(3-pyridinylmethyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5163369.png)
![N-(2,5-dimethoxy-4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5163376.png)
![1-(hydroxymethyl)-17-(4-iodo-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163387.png)
![2-[(3-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5163401.png)
![1,3-benzodioxol-5-yl[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5163402.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5163410.png)




![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-butoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5163444.png)
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5163458.png)
